
Imidazol-1-yl-difluoromethyl-diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazol-1-yl-difluoromethyl-diphenylphosphine is a chemical compound with the molecular formula C16H13F2N2P It is characterized by the presence of an imidazole ring, a difluoromethyl group, and a diphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-difluoromethyl-diphenylphosphine typically involves the reaction of imidazole with difluoromethyl-diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Imidazol-1-yl-difluoromethyl-diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different oxidation states.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Imidazol-1-yl-difluoromethyl-diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of imidazol-1-yl-difluoromethyl-diphenylphosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.
Diphenylphosphine: A phosphine compound used in various chemical reactions and as a ligand.
Difluoromethylphosphine: A compound with similar functional groups but different chemical properties.
Uniqueness: The presence of both imidazole and diphenylphosphine moieties allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13F2N2P |
|---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
[difluoro(imidazol-1-yl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C16H13F2N2P/c17-16(18,20-12-11-19-13-20)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
FXHCDUWKIROIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(N3C=CN=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



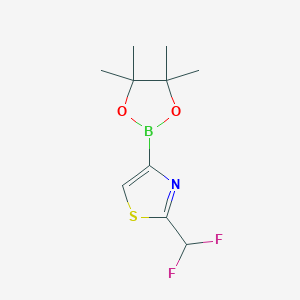
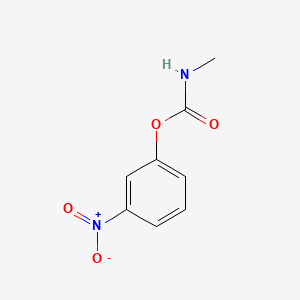


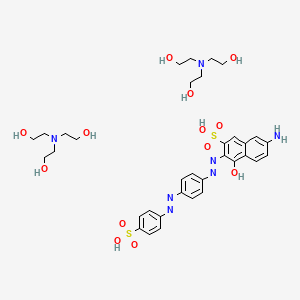
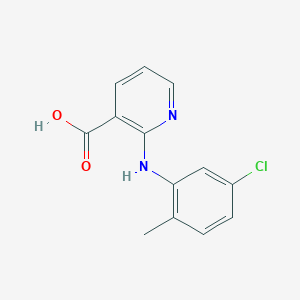

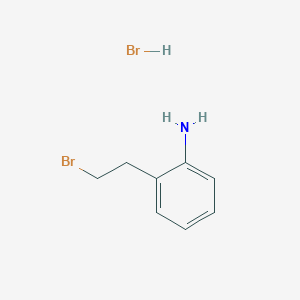

![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)

![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
